molecular formula C23H23N3S B2444059 2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223863-20-4

2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2444059
CAS RN: 1223863-20-4
M. Wt: 373.52
InChI Key: FMZGOVQTMOSCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling pathways.

Scientific Research Applications

Pyrazole Derivatives as Antimicrobial and Anti-inflammatory Agents

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, a series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives demonstrated significant anti-bacterial and antifungal activities, with some also showing anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015). This suggests that the compound of interest may have potential applications in the development of new antimicrobial and anti-inflammatory agents.

Anticancer Activity

Research has also focused on the synthesis of pyrazole derivatives for potential anticancer applications. For example, fluoro-substituted benzo[b]pyran derivatives have been shown to exhibit anti-lung cancer activity at low concentrations, indicating the potential of pyrazole derivatives in cancer therapy (Hammam et al., 2005).

Antimicrobial and Antifungal Activities

Pyrazole derivatives have been found to possess antimicrobial and antifungal activities. A study demonstrated the synthesis and antimicrobial evaluation of some pyrazole derivatives, indicating their moderate to potent antimicrobial activity against various strains of bacteria and fungi (Sharshira & Hamada, 2012). This highlights the potential use of such compounds in combating infectious diseases.

Synthesis and Biological Evaluation of Heterocyclic Compounds

The synthesis of various heterocyclic compounds, including pyrazoles, has been extensively researched, with a focus on their biological activities. Studies such as the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems have contributed to the understanding of the chemical properties and potential therapeutic applications of these compounds (El-Kashef et al., 2007).

Apoptosis-Promoting Effects in Cancer Therapy

Some pyrazole derivatives with benzo[d]thiazole moieties have been synthesized and evaluated for their cytotoxicity and apoptotic activity. Compounds have been identified that exhibit potent in vitro anti-proliferative activity against various cancer cell lines, suggesting their potential as anticancer compounds (Liu et al., 2019).

properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-16(2)19-8-10-20(11-9-19)21-14-22-23(24-12-13-26(22)25-21)27-15-18-6-4-17(3)5-7-18/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZGOVQTMOSCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

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